molecular formula C23H20N2O4 B2405132 2-amino-4-(3,4,5-trimethoxyphenyl)-4H-benzo[h]chromene-3-carbonitrile CAS No. 339062-56-5

2-amino-4-(3,4,5-trimethoxyphenyl)-4H-benzo[h]chromene-3-carbonitrile

Cat. No.: B2405132
CAS No.: 339062-56-5
M. Wt: 388.423
InChI Key: QASRNVZBHIVOPA-UHFFFAOYSA-N
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Description

“2-amino-4-(3,4,5-trimethoxyphenyl)-4H-benzo[h]chromene-3-carbonitrile” is a chemical compound with the molecular formula C21H26N2O6 . It has been studied for its crystal structure .


Synthesis Analysis

The compound can be synthesized under microwave irradiation in a one-pot reaction . The process involves the use of 3,5-cyclohexanedione, 3,4,5-trimethoxy-benzaldehyde, malononitrile, and 4-(dimethylamino)pyridine (DMAP) in ethanol .


Molecular Structure Analysis

The crystal structure of the compound has been studied . It has a triclinic crystal system with the space group P-1 . The fractional atomic coordinates and isotropic or equivalent isotropic displacement parameters have been reported .


Chemical Reactions Analysis

While specific chemical reactions involving this compound are not mentioned in the available resources, derivatives of 4H-chromene, a core structure in the compound, have been prepared under microwave irradiation in a one-pot reaction .


Physical and Chemical Properties Analysis

The compound has a melting point of 226–227 °C . Its UV spectrum in methanol shows peaks at 269 and 211 nm . The IR spectrum shows peaks at 3422, 3337, 3215 (NH2), 2183 (CN), and 1651 cm-1 .

Scientific Research Applications

Green Chemistry Approach

A novel green chemistry approach has been introduced for the synthesis of substituted 2-amino-4H-benzo[h]chromene-3-carbonitriles, utilizing Rochelle salt as a green, heterogeneous, and reusable catalyst. This method emphasizes eco-friendliness and sustainability in the synthesis process, offering a responsible route for the creation of these compounds (El-Maghraby, 2014).

Structural Analysis and Synthesis

The crystal structure of a specific derivative, 2-amino-5,6-dihydro-4-(3,4-dimethoxyphenyl)-4H-benzo[h]-chromene-3-carbonitrile, was analyzed, providing detailed insights into its molecular arrangement and properties. This understanding is crucial for its potential applications in various scientific domains (Zhuang et al., 2006).

Biological Properties and Applications

Antimicrobial Effects

The antimicrobial properties of 2-amino-tetrahydro-4H-chromene-3-carbonitrile derivatives have been explored, indicating their potential as novel antibacterial drugs. These studies provide a foundation for further exploration of these compounds in medical and pharmaceutical applications (Moshafi et al., 2016).

Potential in Cancer Research

A derivative, 2-amino-5,6-dihydro-8-methoxy-4-phenyl-4H-benzo[h]chromene-3-carbonitrile, has shown significant cytotoxic effects on human glioblastoma cells, indicating its potential utility in cancer research and treatment. Understanding the mechanisms behind these effects can open new avenues in cancer therapy (Haiba et al., 2016).

Fluorescence Sensing Applications

2-Amino-4-phenyl-4H-benzo[h]chromene-3-carbonitrile has been used as a 'Turn On' fluorescence chemosensor for the selective detection of Pb2+, showcasing its potential in environmental monitoring and safety applications. The ability of this compound to switch fluorescence in the presence of specific ions is a valuable characteristic for sensing applications (Sinha et al., 2013).

Properties

IUPAC Name

2-amino-4-(3,4,5-trimethoxyphenyl)-4H-benzo[h]chromene-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20N2O4/c1-26-18-10-14(11-19(27-2)22(18)28-3)20-16-9-8-13-6-4-5-7-15(13)21(16)29-23(25)17(20)12-24/h4-11,20H,25H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QASRNVZBHIVOPA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C2C3=C(C4=CC=CC=C4C=C3)OC(=C2C#N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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